molecular formula C6H4Cl4OSi2 B14628186 1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole CAS No. 58194-86-8

1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole

Cat. No.: B14628186
CAS No.: 58194-86-8
M. Wt: 290.1 g/mol
InChI Key: YMPRWOUCORCDON-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is a unique organosilicon compound characterized by its benzoxadisilole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole typically involves the reaction of chlorosilanes with benzene derivatives under controlled conditions. One common method involves the use of tetrachlorosilane and a benzene derivative in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilanes.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: In the presence of water, the chlorosilane groups can hydrolyze to form silanols.

Common Reagents and Conditions

    Nucleophilic Reagents: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds with different functional groups.

Scientific Research Applications

1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole has several applications in scientific research:

    Materials Science: Used in the synthesis of advanced materials with unique properties.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Research: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the context of its application, such as catalysis or material synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Another organosilicon compound with similar reactivity but different structural features.

    1,1-Dichloro-1-silacyclohexane: Shares some chemical properties but differs in its cyclic structure.

Uniqueness

1,1,3,3-Tetrachloro-1,3-dihydro-2,1,3-benzoxadisilole is unique due to its benzoxadisilole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

58194-86-8

Molecular Formula

C6H4Cl4OSi2

Molecular Weight

290.1 g/mol

IUPAC Name

1,1,3,3-tetrachloro-2,1,3-benzoxadisilole

InChI

InChI=1S/C6H4Cl4OSi2/c7-12(8)5-3-1-2-4-6(5)13(9,10)11-12/h1-4H

InChI Key

YMPRWOUCORCDON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[Si](O[Si]2(Cl)Cl)(Cl)Cl

Origin of Product

United States

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